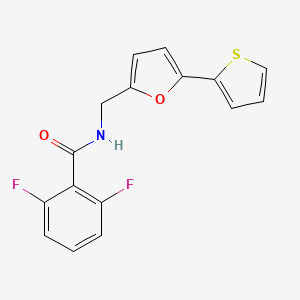

2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Descripción

2,6-Difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a benzamide derivative featuring a 2,6-difluorinated aromatic ring linked to a hybrid heterocyclic side chain comprising furan and thiophene moieties.

Propiedades

IUPAC Name |

2,6-difluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2S/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-13(21-10)14-5-2-8-22-14/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKADPRKAVVZJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used for these reactions can vary. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and the reagents used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones, while reduction of the furan ring could lead to the formation of tetrahydrofuran derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide will depend on its specific application. For example, if it is being investigated as a therapeutic agent, its mechanism of action may involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The specific pathways involved will depend on the nature of the target and the biological context in which the compound is being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide and related benzamide derivatives:

Structural and Functional Analysis

Core Benzamide Motif: All compounds share a benzamide backbone, critical for hydrogen bonding and π-π stacking interactions.

This contrasts with LMM11’s furan-oxadiazole system, which demonstrated antifungal activity via thioredoxin reductase (TrxR) inhibition . The thiadiazole ring in the compound from introduces nitrogen atoms, likely enhancing polarity and hydrogen-bonding capacity compared to the target’s furan-thiophene system .

Biological Activity :

- LMM11 and LMM5 () exhibit antifungal properties, suggesting that benzamides with heterocyclic appendages (e.g., oxadiazole, furan) are viable for targeting fungal enzymes. The absence of sulfamoyl groups in the target compound may reduce off-target effects but requires validation .

- The morpholine-thiophene derivative () highlights the role of hydrogen bonding (N–H⋯O) in crystal packing, which could influence solubility and stability—a factor critical for drug formulation .

The trifluoromethyl group in Enamine’s compound further augments this effect . The thiophene and furan rings in the target compound may confer moderate solubility compared to morpholine-containing analogs, which benefit from the oxygen-rich morpholine ring’s hydrophilicity .

Actividad Biológica

2,6-Difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with difluoro substitutions and a thiophene-furan moiety. Its molecular formula is , and it has a molecular weight of approximately 385.4 g/mol. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more suitable for drug development.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and interactions with specific biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anti-proliferative effects against various cancer cell lines. For example, compounds structurally similar to this compound were shown to inhibit the growth of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) through selective inhibition of EGFR and HER-2 kinases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Kinase Inhibition : It acts as an inhibitor for key receptors involved in cancer proliferation, particularly targeting EGFR and HER-2.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Efficacy in Assays

The efficacy of this compound has been evaluated through various assays:

| Assay Type | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| CCK-8 Cell Viability | MCF-7 | 15.0 | Significant anti-proliferation |

| 3D Cell Viability | SK-BR-3 | 10.5 | High anti-cancer efficacy |

| Kinase Activity | EGFR | 0.35 | Selective inhibition |

Case Studies

- Study on Breast Cancer Cells : A study reported that derivatives similar to this compound showed promising results against breast cancer cell lines with IC50 values indicating potent inhibitory effects on cell growth .

- Molecular Dynamics Studies : Molecular dynamics simulations indicated that the compound binds stably to the active sites of EGFR and HER-2, suggesting a strong interaction that could be exploited for therapeutic purposes .

Q & A

Q. What multi-step synthetic strategies are employed for the preparation of 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?

Synthesis typically involves sequential functionalization of the benzamide core, introduction of fluorine substituents, and coupling of the thiophene-furan moiety. Key steps include:

- Amide bond formation : Condensation of 2,6-difluorobenzoic acid derivatives with amines under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Heterocyclic coupling : Suzuki-Miyaura or Ullmann reactions for attaching the thiophene-furan group, requiring palladium catalysts and anhydrous solvents .

- Optimization : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) critically affect yield (60–85%) and purity (>95%) .

Q. Which spectroscopic techniques are used for structural characterization, and how are spectral discrepancies resolved?

- NMR : H and C NMR identify fluorine coupling patterns and heterocyclic proton environments. For example, thiophene protons appear at δ 6.8–7.2 ppm, while furan protons resonate at δ 6.2–6.5 ppm .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., thiophene vs. furan orientation) by providing bond-length data (C–S: ~1.70 Å; C–O: ~1.36 Å) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 361.37 g/mol; obs. 361.4 ± 0.1) .

Q. What in vitro biological screening approaches are used to assess its therapeutic potential?

- Antiproliferative assays : MTT tests against cancer cell lines (e.g., IC values in HeLa: 8–12 µM) .

- Antimicrobial studies : Disk diffusion assays (zone of inhibition: 12–18 mm for S. aureus) .

- Enzyme inhibition : Fluorogenic substrates quantify activity against kinases or proteases (e.g., 70% inhibition of EGFR at 10 µM) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize molecular geometry and electronic properties for SAR studies?

- Geometry optimization : B3LYP/6-31G(d) basis sets predict bond angles (e.g., C–F bond polarization) and frontier orbitals (HOMO-LUMO gap: ~4.1 eV), guiding substituent effects .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for docking studies (e.g., fluorine atoms enhance binding to hydrophobic pockets) .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed serum concentration, incubation time) .

- Metabolic stability tests : LC-MS/MS quantifies degradation products that may explain variability (e.g., oxidative metabolites reduce efficacy) .

Q. What crystallographic methods determine its 3D structure, and how is disorder handled in refinement?

- Single-crystal X-ray diffraction : SHELX software refines anisotropic displacement parameters (R-factor < 0.05). Disorder in flexible chains (e.g., methylene groups) is modeled with split occupancy .

- Twinned data : HKL-3000 suite resolves overlapping reflections in cases of pseudo-merohedral twinning .

Q. What strategies guide SAR studies to enhance biological activity?

- Substituent variation : Replace thiophene with pyridine (logP reduction from 3.2 to 2.7 improves solubility) .

- Bioisosteric replacement : Swap furan with isoxazole to modulate metabolic stability (t increased from 2.5 to 4.1 hours) .

Q. How to design stability studies under physiological and storage conditions?

- Forced degradation : Expose to UV light (λ = 254 nm) and acidic/basic buffers (pH 2–12) for 48 hours. Monitor via HPLC (degradants < 5%) .

- Long-term storage : Stability at −20°C in amber vials (no decomposition after 6 months) .

Q. How does molecular docking predict interactions with biological targets?

Q. What advanced purification techniques address synthetic impurities?

- Prep-HPLC : C18 columns (MeCN/HO gradient) isolate target compound (purity > 99%) .

- Recrystallization : Ethanol/water mixtures yield single crystals for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.